Tris(2,2,2-trifluoroethyl) phosphate: A Comprehensive Technical Guide
Tris(2,2,2-trifluoroethyl) phosphate: A Comprehensive Technical Guide
CAS Number: 358-63-4
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2,2,2-trifluoroethyl) phosphate (B84403) (TFP) is a fluorinated organophosphate compound with the chemical formula C₆H₆F₉O₄P.[1] While extensively utilized in materials science, particularly as a flame-retardant additive in lithium-ion battery electrolytes, its direct applications in drug development and biological systems are not well-documented.[2][3] However, its unique chemical properties, including high thermal stability, non-flammability, and its utility as a precursor in the synthesis of complex phosphate esters, make it a molecule of significant interest to medicinal chemists and researchers in chemical biology.[4][5] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of TFP, with a focus on detailed experimental protocols and data presentation to support further research and exploration of its potential in the life sciences.
Chemical and Physical Properties
TFP is a colorless, non-polar organic liquid with low viscosity and surface tension.[4] The presence of nine fluorine atoms imparts high chemical stability, flame retardancy, and excellent antioxidant properties.[4] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 358-63-4 | [1] |
| Molecular Formula | C₆H₆F₉O₄P | [1] |
| Molecular Weight | 344.07 g/mol | [1] |
| Appearance | Colorless liquid | [4] |
| IUPAC Name | tris(2,2,2-trifluoroethyl) phosphate | [1] |
| Density | 1.487 g/mL at 25 °C | |
| Boiling Point | 130-131 °C at 743 mmHg | |
| Refractive Index | n20/D 1.324 | |
| Solubility | Excellent solubility as a non-polar organic compound | [4] |
Synthesis of Tris(2,2,2-trifluoroethyl) phosphate
A common and efficient method for the synthesis of TFP involves the reaction of 2,2,2-trifluoroethanol (B45653) with phosphorus oxychloride in the presence of an acid-binding agent.[4]
Experimental Protocol: Synthesis of Tris(2,2,2-trifluoroethyl) phosphate
This protocol is adapted from a patented synthesis method.[4]
Materials:
-
2,2,2-Trifluoroethanol
-
Phosphorus oxychloride
-
Triethylamine (B128534) (or Pyridine)
-
Tetrahydrofuran (THF) (or Toluene)
-
10% Saline solution
-
1% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Activated carbon
-
Nitrogen gas supply
-
Reaction vessel equipped with a stirrer, dropping funnel, and thermometer
Procedure:
-
Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve 330g of 2,2,2-trifluoroethanol and 303.6g of triethylamine in 460mL of THF.
-
Addition of Phosphorus Oxychloride: Cool the reaction mixture to -6°C. Slowly add 153.3g of phosphorus oxychloride dropwise over 4 hours, ensuring the temperature is maintained below -5°C.
-
Reaction: After the addition is complete, allow the mixture to naturally warm to 0°C and maintain this temperature for 1.5 hours.
-
Work-up:
-
Filter the reaction mixture via suction filtration.
-
Wash the filtrate with a 10% saline solution for 30 minutes.
-
Separate the organic phase and wash it with a 1% aqueous sodium bicarbonate solution for 20 minutes.
-
-
Drying and Purification:
-
Separate the organic phase and dry it over anhydrous magnesium sulfate.
-
Add activated carbon for decolorization and then filter.
-
-
Concentration: Concentrate the filtrate under a vacuum of 0.093 MPa. First, concentrate at 45°C for 1 hour, followed by concentration at 60°C for 1 hour to yield the final product, a colorless transparent liquid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Tris(2,2,2-trifluoroethyl) phosphate.
Applications in Materials Science: A Focus on Lithium-Ion Batteries
The primary application of TFP is as a non-flammable co-solvent or additive in the electrolytes of lithium-ion batteries.[2][3] Its high fluorine content and phosphate group contribute to the formation of a stable solid electrolyte interphase (SEI) on the electrode surfaces, which can improve battery performance and safety.[6]
Experimental Protocol: Preparation and Testing of a TFP-Containing Electrolyte
This protocol outlines the general steps for incorporating TFP into a lithium-ion battery electrolyte and evaluating its performance.
Materials:
-
Tris(2,2,2-trifluoroethyl) phosphate (TFP)
-
Ethylene carbonate (EC)
-
Propylene carbonate (PC)
-
Ethyl methyl carbonate (EMC)
-
Lithium hexafluorophosphate (B91526) (LiPF₆)
-
Battery-grade graphite (B72142) anode and LiNi₀.₅Co₀.₂Mn₀.₃O₂ (NCM523) cathode
-
Celgard separator
-
Coin cell components (CR2032)
-
Argon-filled glovebox
Procedure:
-
Electrolyte Preparation:
-
Inside an argon-filled glovebox, prepare the baseline electrolyte by dissolving 1.0 M LiPF₆ in a mixture of EC, PC, and EMC (e.g., 3:3:4 by weight).
-
To prepare the TFP-containing electrolyte, mix the desired weight percentage of TFP with the baseline electrolyte. For example, a 20 wt% TFP electrolyte would be prepared by mixing 20g of TFP with 80g of the baseline electrolyte.
-
-
Cell Assembly:
-
Assemble CR2032 coin cells in the glovebox using a graphite anode, an NCM523 cathode, and a Celgard separator.
-
Add a few drops of the prepared electrolyte to the separator to ensure complete wetting.
-
-
Electrochemical Testing:
-
Flammability Test: Conduct a flammability test by exposing a small amount of the electrolyte to an open flame and measuring the self-extinguishing time.
-
Ionic Conductivity: Measure the ionic conductivity of the electrolyte using an electrochemical impedance spectrometer.
-
Cyclic Voltammetry: Perform cyclic voltammetry to determine the electrochemical stability window of the electrolyte.
-
Galvanostatic Cycling: Cycle the assembled coin cells at various C-rates to evaluate the capacity retention, coulombic efficiency, and rate capability.
-
Logical Relationship Diagram: Structure-Function of TFP as a Flame Retardant
Caption: Relationship between the molecular structure of TFP and its function as a flame retardant.
Potential Relevance to Drug Development and Life Sciences
While direct biological applications of TFP are not currently established, its chemical nature suggests potential areas of interest for researchers in drug development:
-
Precursor for Novel Phosphate Prodrugs: Organophosphate esters are a common motif in prodrug design to enhance solubility and cell permeability. The unique reactivity of the trifluoroethoxy groups in TFP could be exploited for the synthesis of novel, unsymmetrical phosphate triesters, which are challenging to prepare by other methods.[5] This could enable the development of new prodrugs with tailored activation mechanisms.
-
Enzyme Inhibitor Scaffolds: Phosphate-containing molecules are known to interact with the active sites of various enzymes, including phosphatases, kinases, and ATPases. The high electronegativity of the fluorine atoms in TFP could influence its binding affinity and selectivity for specific enzyme targets. While TFP itself has not been screened for such activity, it could serve as a starting point for the design of novel enzyme inhibitors.
-
¹⁹F NMR Probe: The presence of nine magnetically equivalent fluorine atoms makes TFP a potential candidate for use as a ¹⁹F NMR probe. ¹⁹F NMR is a powerful technique in drug discovery for studying drug-target interactions and for in vivo imaging, due to the absence of a natural fluorine background signal in biological systems.
Safety and Toxicology
Tris(2,2,2-trifluoroethyl) phosphate is classified as a flammable liquid and vapor.[7][8] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[7][9] Appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this compound.[10] All work should be conducted in a well-ventilated area, such as a fume hood.[10]
Conclusion
Tris(2,2,2-trifluoroethyl) phosphate is a versatile chemical with well-established applications in materials science, particularly in enhancing the safety of lithium-ion batteries. While its role in drug development and the life sciences remains largely unexplored, its unique chemical properties and synthetic utility present intriguing possibilities. The detailed protocols and data provided in this guide are intended to serve as a valuable resource for researchers and scientists, encouraging further investigation into the potential of this and related fluorinated organophosphates in new and innovative applications.
References
- 1. Tris(2,2,2-Trifluoroethyl) phosphate | C6H6F9O4P | CID 303454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. TRIS(2,2,2-TRIFLUOROETHYL)PHOSPHATE | 358-63-4 [chemicalbook.com]
- 4. Synthesis method of tris(2,2,2-trifluoroethyl)phosphate - Eureka | Patsnap [eureka.patsnap.com]
- 5. Selective Transesterification of 2,2,2-Trifluoroethyl Phosphates: Synthesis of Mixed Unsymmetrical Phosphates [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Studies on alkaline phosphatase: Inhibition by phosphate derivatives and the substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methodology for understanding interactions between electrolyte additives and cathodes: a case of the tris(2,2,2-trifluoroethyl)phosphite additive - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. 三(2,2,2-三氟乙烷基)亚磷酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
